molecular formula C14H21NO B13554536 3-(4-Ethylbenzyl)piperidin-3-ol

3-(4-Ethylbenzyl)piperidin-3-ol

Cat. No.: B13554536
M. Wt: 219.32 g/mol
InChI Key: HUYISXLVQMFIRQ-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities . This compound, with the molecular formula C14H21NO, is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach is the cyclization of appropriate precursors under specific reaction conditions . These methods often require careful control of temperature, pressure, and the use of specific reagents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using metal catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Ethylbenzyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethylbenzyl)piperidin-3-ol is unique due to its specific combination of the piperidine ring and the 4-ethylbenzyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C14H21NO/c1-2-12-4-6-13(7-5-12)10-14(16)8-3-9-15-11-14/h4-7,15-16H,2-3,8-11H2,1H3

InChI Key

HUYISXLVQMFIRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CCCNC2)O

Origin of Product

United States

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